molecular formula C14H10KNO3 B1410849 Potassium 3-(phenylcarbamoyl)benzoate CAS No. 1803589-04-9

Potassium 3-(phenylcarbamoyl)benzoate

Cat. No.: B1410849
CAS No.: 1803589-04-9
M. Wt: 279.33 g/mol
InChI Key: GHZGQGRTHTXYCR-UHFFFAOYSA-M
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Description

Potassium 3-(phenylcarbamoyl)benzoate (CAS 1803589-04-9) is a carboxylate analogue of significant interest in pioneering antimicrobial research . Recent studies highlight that this compound and its structural analogues demonstrate potent efficacy against multidrug-resistant bacterial strains, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA), with MIC values reported in the range of 2-8 μg/mL . The primary mechanism of action for these analogues is the disruption of the bacterial cell membrane, a conclusion supported by mechanistic investigations using scanning electron microscopy (SEM) and atomic force microscopy (AFM) . This membrane-targeting activity presents a promising avenue for developing novel antibiotics, particularly for challenging hospital-acquired infections . As a key intermediate in the synthesis of such bioactive analogues, high-purity this compound is an essential tool for researchers in medicinal chemistry and microbiology. It is intended for in vitro research applications only. This product is strictly labeled "For Research Use Only" and is not intended for direct human or veterinary diagnostic or therapeutic uses, or for any form of consumption .

Properties

IUPAC Name

potassium;3-(phenylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZGQGRTHTXYCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-(phenylcarbamoyl)benzoate typically involves the reaction of 3-(phenylcarbamoyl)benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and crystallizers to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(phenylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

Potassium 3-(phenylcarbamoyl)benzoate is primarily utilized in the synthesis of compounds with potential therapeutic effects, particularly against neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of phenylcarbamates, including this compound, exhibit significant cholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating symptoms of Alzheimer's disease .

1.2. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from this compound. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation pathways, showcasing their potential as selective apoptosis inducers . The structural modifications involving this compound have been linked to enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .

Synthesis and Structural Versatility

The synthesis of this compound involves straightforward chemical reactions that yield high overall yields (76–90%) of the desired products . The compound serves as an important intermediate for generating a variety of derivatives that can be tailored for specific biological activities.

Table 1: Synthesis Overview

StepReaction TypeYield (%)
1Formation of phenylcarbamate moiety76-90
2Reaction with amines to form amidesHigh
3Final purification and characterizationHigh

Case Studies

3.1. Alzheimer’s Disease Research

A notable case study involved synthesizing phenylcarbamate derivatives from this compound aimed at developing new anti-Alzheimer drugs. These derivatives were tested for their ability to inhibit acetylcholinesterase, showing promising results in enhancing cognitive function in preclinical models . The study emphasized the importance of this compound as a scaffold for further drug development.

3.2. Anticancer Activity Assessment

Another significant study focused on evaluating the anticancer effects of derivatives synthesized from this compound. The derivatives were screened for cytotoxicity against various cancer cell lines, revealing that some exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a higher potency . The structural analysis provided insights into how modifications could enhance selectivity and reduce side effects.

Mechanism of Action

The mechanism of action of potassium 3-(phenylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with K-PCB, differing primarily in substituents, counterions, or functional groups:

Compound Name Molecular Formula Key Features Biological/Chemical Data (if available) Reference ID
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate C₁₄H₇ClF₃O₃·K Phenoxy group with Cl and CF₃ substituents; potassium carboxylate No direct activity data provided
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) C₂₂H₂₀ClN₂O₅S Sulfonamido linkage; ethyl ester; phenylcarbamoyl group MIC: 0.45–0.9 mM (vs. E. coli ΔTolC)
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate C₁₆H₁₅NO₃ Methyl ester; methylcarbamoyl group at 3-position No direct activity data provided
3-((Phenylcarbamoyl)oxy)benzoic acid C₁₄H₁₁NO₄ Phenylcarbamoyl linked via oxygen; free carboxylic acid Synthetic intermediate (86% yield)
Potassium benzoate C₇H₅KO₂ Simple potassium carboxylate (no substituents) Cytotoxic at 25 μg/ml (31% HepG2 viability loss)

Functional Group Impact

  • Carboxylate vs. Ester Groups : K-PCB’s potassium carboxylate enhances water solubility compared to ethyl/methyl esters (e.g., SABA1, methyl 2-[3-(methylcarbamoyl)phenyl]benzoate). This property is critical for bioavailability and formulation in pharmaceutical contexts .
  • Phenylcarbamoyl vs.

Antimicrobial Activity

  • SABA1: Demonstrates antibacterial activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamido group, a known pharmacophore in antibiotics. The phenylcarbamoyl moiety may contribute to target binding .

Cytotoxicity Considerations

  • Potassium Benzoate: Shows dose-dependent cytotoxicity, with minimal effects on normal THLE2 cells at 10 μg/ml but significant cancer cell viability reduction at 25 μg/ml. This highlights the role of counterions in toxicity profiles .
  • K-PCB Inference: The phenylcarbamoyl group may reduce nonspecific cytotoxicity compared to simple benzoates by directing interactions toward specific targets, though experimental validation is needed.

Biological Activity

Potassium 3-(phenylcarbamoyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, where the carboxylic acid group is replaced by a phenylcarbamoyl group. The general structure can be represented as follows:

C6H4(COONa)(NHCOC6H5)\text{C}_6\text{H}_4(\text{COONa})(\text{NHCOC}_6\text{H}_5)

This compound exhibits properties that make it suitable for various biological applications, particularly due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis and multidrug-resistant strains. The results indicated that the compound had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM, with the most potent derivatives showing MIC values as low as 0.25 μM against resistant strains .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Comments
Mycobacterium tuberculosis0.125-8Effective against multidrug-resistant strains
Staphylococcus aureus (MRSA)≥0.49Comparable to standard antibiotics
Gram-negative bacteria>50Limited susceptibility

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. It was evaluated in vitro against various cancer cell lines, revealing cytostatic and cytotoxic effects. The cytotoxicity was assessed using IC50 values, which were found to be below 10 μM for several derivatives, indicating a promising selectivity index for cancer cells over normal cells .

Case Study: Cytotoxicity Evaluation

A specific derivative of this compound was tested against human prostate cancer cell lines (LNCaP). The results indicated significant inhibition of cell proliferation, with an IC50 value of approximately 5 μM. This suggests that the compound may interfere with critical cellular processes involved in cancer cell growth and survival .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as isocitrate lyase, which is crucial for mycobacterial survival.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Increased production of ROS has been observed, contributing to oxidative stress in microbial and cancer cells.

Q & A

Q. What methodologies confirm the absence of benzene formation in formulations containing this compound and ascorbic acid?

  • Methodological Answer : Conduct stability-indicating GC-MS analysis to detect benzene at trace levels (ppb). Accelerate degradation by exposing formulations to UV light/heat and monitor reaction kinetics. Compare with thresholds set by regulatory bodies (e.g., WHO benzene limits in beverages ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 3-(phenylcarbamoyl)benzoate
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Potassium 3-(phenylcarbamoyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.